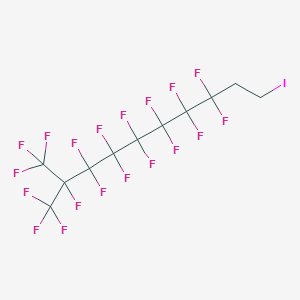
2-(Perfluoro-7-methyloctyl)ethyl iodide
Vue d'ensemble
Description
Molecular Structure Analysis
The 2-(Perfluoro-7-methyloctyl)ethyl iodide molecule contains a total of 34 bond(s). There are 30 non-H bond(s) and 7 rotatable bond(s) . The 2D chemical structure image of 2-(Perfluoro-7-methyloctyl)ethyl iodide is also called skeletal formula, which is the standard notation for organic molecules .Applications De Recherche Scientifique
Application 1: Proton Exchange Membrane (PEM) Fuel Cells
- Summary of Application: Perfluorinated monomers, which may include “2-(Perfluoro-7-methyloctyl)ethyl iodide”, are synthesized and characterized for potential applications in PEM fuel cells . These monomers bear acidic groups for proton transport, similar to Nafion® .
- Methods of Application: The synthesis of these molecules involves various strategies including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction . The resulting molecules have sufficient volatility to be used in vacuum polymerization techniques .
- Results or Outcomes: Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure .
Application 2: Consumer Products
- Summary of Application: Perfluorinated compounds, including “2-(Perfluoro-7-methyloctyl)ethyl iodide”, are used in numerous industrial and consumer products . These compounds are intermediates or additives in the synthesis of certain fluorine compounds or their decomposition products .
- Methods of Application: These fluorine compounds are commonly used in consumer products as stain/water/grease repellents in carpets and clothing or in cooking utensils as nonstick coatings .
- Results or Outcomes: The potentially toxic effects of these substances are presently being studied with increasing intensity .
Application 3: Perfluoroelastomers
- Summary of Application: Perfluoroelastomers are specialty products in the much larger fluoroelastomer area . They contain only carbon, fluorine, and oxygen atoms and are characterized by having all-carbon backbones . Small amounts of nitrile, hydrogen, or halogen functionality may be present to be used for crosslinking .
- Methods of Application: These polymers are designed to maintain elasticity in severe environments, i.e., at high temperatures and in the presence of aggressive chemicals . Primary use of these materials is in sealing applications to prevent leakage after prolonged compression .
- Results or Outcomes: They are growing at a fast pace in terms of applications and introduction of new compositions to meet industrial needs .
Application 4: Synthesis of Fluorinated Oligomers
- Summary of Application: Telomerization allows the synthesis of oligomers of the type
- Methods of Application: Telomer iodides and the carbonyl and sulfonyl fluorides can be converted on an industrial scale into alcohols and (meth)acrylate monomers .
- Results or Outcomes: This method provides a versatile approach to synthesize a variety of fluorinated oligomers .
CnF2n+1–CH2CH2I
. The perfluorinated chain may contain from one up to 16 carbon atoms .Application 5: Synthesis of Perfluoro Unsaturated Monomers
- Summary of Application: The aim of this work is the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport for potential and future applications in proton exchange membrane (PEM) fuel cells .
- Methods of Application: The synthesis of these molecules involves various strategies including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction . The resulting molecules have sufficient volatility to be used in vacuum polymerization techniques .
- Results or Outcomes: Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure .
Application 6: Synthesis of Fluorinated Methacrylate
- Summary of Application: “2-(Perfluoro-7-methyloctyl)ethyl methacrylate” is a specific compound that can be synthesized and used in various applications .
- Methods of Application: The specific methods of application would depend on the intended use of the compound .
- Results or Outcomes: The outcomes would also depend on the specific application .
Propriétés
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-10-iodo-2-(trifluoromethyl)decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19I/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMHQUGBLUBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379891 | |
| Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluoro-7-methyloctyl)ethyl iodide | |
CAS RN |
40678-31-7 | |
| Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




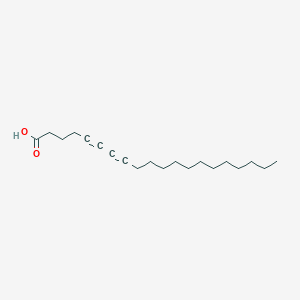


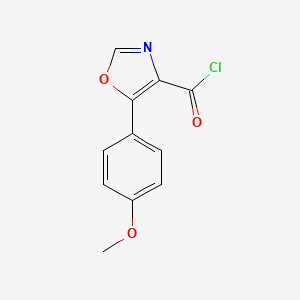
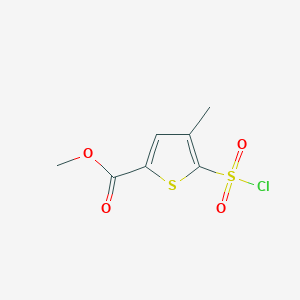
![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)

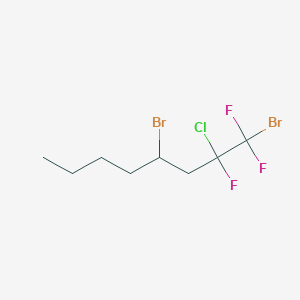
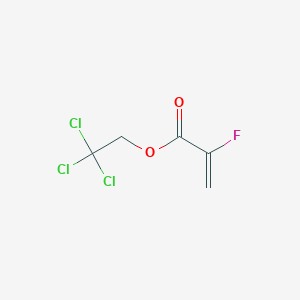
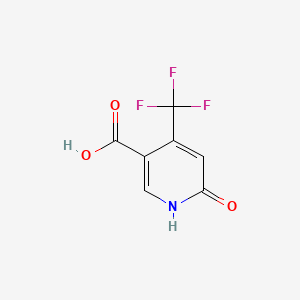
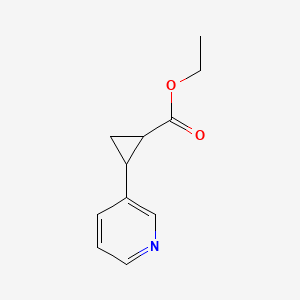
![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)